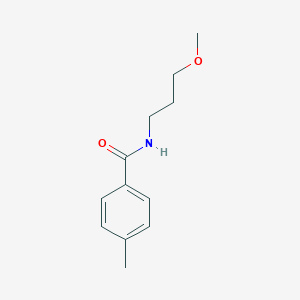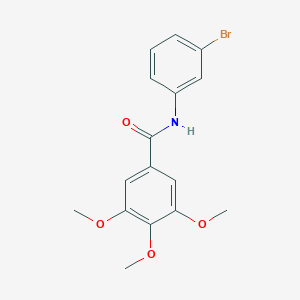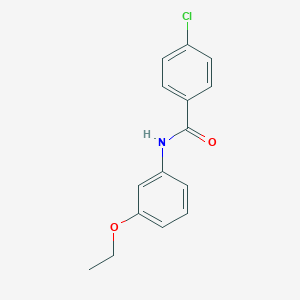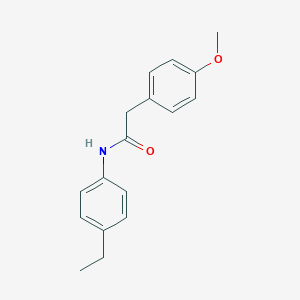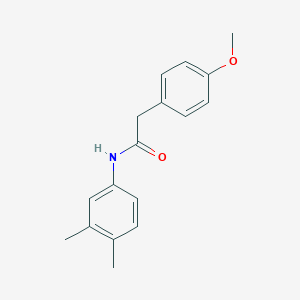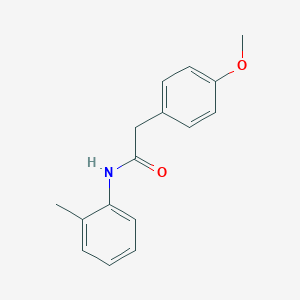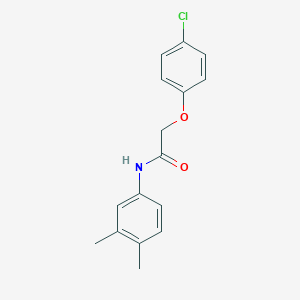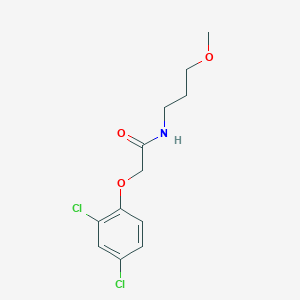
N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DMT, is a chemical compound that belongs to the benzamide class. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it is believed to primarily act on the serotonin receptors in the brain. Specifically, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation. Additionally, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been found to have anti-inflammatory effects and to increase the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide in lab experiments is its potential therapeutic properties. N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have a wide range of effects, making it useful in studying various aspects of brain function and behavior. Additionally, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to using N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide in lab experiments. One limitation is that the exact mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. Additionally, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide can be difficult to work with due to its rapid degradation and instability in solution.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide. One area of interest is the potential therapeutic use of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide in the treatment of addiction, PTSD, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide and its effects on the brain and behavior. Furthermore, research on the use of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide in the study of altered states of consciousness and spiritual experiences is an area of growing interest.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride. This intermediate is then reacted with 2,3-dimethylaniline to form the final product, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to have antidepressant, anxiolytic, and anti-inflammatory effects. N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to have potential in the treatment of addiction, PTSD, and schizophrenia. Additionally, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been used in research to study the effects of altered states of consciousness and spiritual experiences.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-6-5-7-15(12(11)2)18-17(19)14-9-8-13(20-3)10-16(14)21-4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
UJDXKVNETRIGQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)


